molecular formula C13H14N2O3 B12720144 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-(1-methylethyl)-2-oxo- CAS No. 128366-04-1

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N-(1-methylethyl)-2-oxo-

Cat. No.: B12720144
CAS No.: 128366-04-1
M. Wt: 246.26 g/mol
InChI Key: NDBCQYVVMLIKRI-UHFFFAOYSA-N
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Description

BRN 4319535 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

The synthesis of BRN 4319535 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures to yield the desired product. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

BRN 4319535 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

BRN 4319535 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex molecules. In biology, it is used in studies involving enzyme interactions and metabolic pathways. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of BRN 4319535 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

BRN 4319535 can be compared to other similar compounds in terms of its structure and reactivity. Similar compounds include those with analogous functional groups or structural motifs. BRN 4319535 is unique in its specific reactivity and stability under certain conditions, making it particularly valuable for specific applications.

Properties

CAS No.

128366-04-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-propan-2-yl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-7(2)14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-7H,1-2H3,(H,14,17)(H2,15,16,18)

InChI Key

NDBCQYVVMLIKRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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